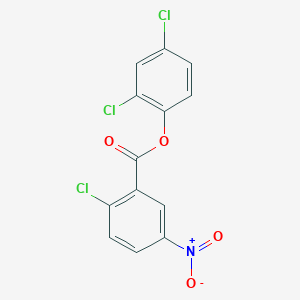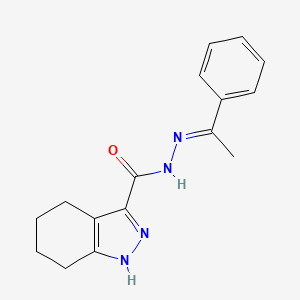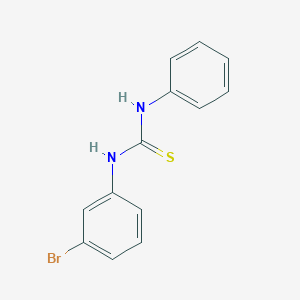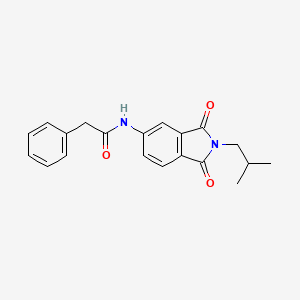![molecular formula C18H25N3O3 B5716210 N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It was first synthesized by Chiron Corporation in 2003 and has since been extensively studied for its potential therapeutic applications.
作用机制
GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on cellular signaling pathways, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to promote the differentiation of embryonic stem cells into neuronal and pancreatic cell types, and to enhance the survival and function of insulin-producing cells in vitro. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide is its specificity for GSK-3, which allows researchers to study the effects of GSK-3 inhibition without affecting other signaling pathways. However, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide is not a perfect inhibitor and may have off-target effects at higher concentrations. Additionally, its relatively low solubility in aqueous solutions can make it difficult to work with in some experimental systems.
未来方向
There are many potential future directions for research on N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in regenerative medicine, particularly in the differentiation of stem cells into specific cell types for transplantation. Finally, further research is needed to fully understand the downstream effects of GSK-3 inhibition and to identify potential off-target effects of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide.
合成方法
The synthesis of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide involves several steps, starting with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-(cyclohexylcarbonyl)phenylhydrazine. This intermediate is then reacted with 2-methyl-2-propanol and trifluoroacetic anhydride to form the final product, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide. The overall yield of this synthesis is approximately 25%.
科学研究应用
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide has been widely used in scientific research as a tool compound to study the role of GSK-3 in various biological processes. It has been shown to have a wide range of effects on cellular signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the mTOR pathway.
属性
IUPAC Name |
N-[4-[(cyclohexanecarbonylamino)carbamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)16(22)19-15-10-8-14(9-11-15)18(24)21-20-17(23)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCATUMEYYPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}phenyl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)

![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)

![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)

![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)

